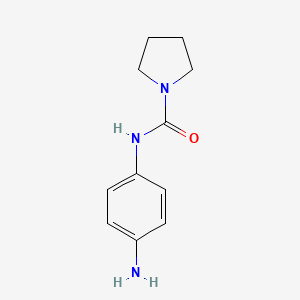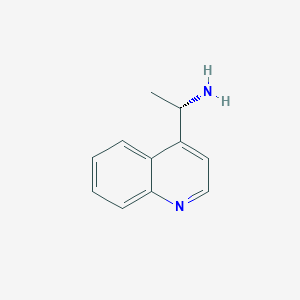
Potassium Peroxomonosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium Peroxomonosulfate, also known as potassium peroxodisulfate, is an inorganic compound with the formula K₂S₂O₈. It is a white solid that is sparingly soluble in cold water but dissolves better in warm water. This compound is a powerful oxidant and is commonly used to initiate polymerizations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium Peroxomonosulfate can be synthesized by the electrolysis of a cold solution of potassium bisulfate in sulfuric acid at a high current density. The reaction is as follows: [ 2 \text{KHSO}_4 \rightarrow \text{K}_2\text{S}_2\text{O}_8 + \text{H}_2 ] Another method involves adding potassium bisulfate to a solution of the more soluble salt ammonium peroxodisulfate .
Industrial Production Methods
Industrial production of dipotassium peroxosulfate typically involves the electrolysis method due to its efficiency and scalability. Several million kilograms of the ammonium, sodium, and potassium salts of peroxodisulfate are produced annually .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium Peroxomonosulfate undergoes various types of reactions, including:
Oxidation: It is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: Although less common, it can be reduced under specific conditions.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include pyridine and visible-light-induced silver catalysis.
Reduction Reactions: Specific reducing agents and conditions are required, which are less commonly employed.
Substitution Reactions: These reactions often require catalysts such as silver nitrate and specific solvents like aqueous acetonitrile.
Major Products
Oxidation: Products include aryl carbonyl compounds such as acetophenones, benzophenones, imides, and benzoic acids.
Reduction: Specific products depend on the reducing agents and conditions used.
Substitution: Products include alkenes and alkylated alkynes.
Applications De Recherche Scientifique
Potassium Peroxomonosulfate has a wide range of scientific research applications:
Biology: It is used in the preparation of certain biological assays and experiments.
Mécanisme D'action
Potassium Peroxomonosulfate exerts its effects primarily through its strong oxidizing properties. It can generate free radicals, which initiate various chemical reactions. The molecular targets and pathways involved include the oxidation of organic substrates and the formation of reactive oxygen species .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium peroxosulfate (Na₂S₂O₈)
- Ammonium peroxosulfate ((NH₄)₂S₂O₈)
Uniqueness
Potassium Peroxomonosulfate is unique due to its specific solubility properties and its effectiveness as an oxidizing agent in various chemical reactions. Compared to sodium and ammonium peroxosulfate, it has distinct advantages in certain industrial and research applications .
Propriétés
Numéro CAS |
25482-78-4 |
|---|---|
Formule moléculaire |
K2O5S |
Poids moléculaire |
190.26 g/mol |
Nom IUPAC |
dipotassium;oxido sulfate |
InChI |
InChI=1S/2K.H2O5S/c;;1-5-6(2,3)4/h;;1H,(H,2,3,4)/q2*+1;/p-2 |
Clé InChI |
JZBWUTVDIDNCMW-UHFFFAOYSA-L |
SMILES canonique |
[O-]OS(=O)(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Nitrophenyl)-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8706251.png)



![3-iodo-1-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B8706300.png)



![N-{2-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]-benzothiazol-6-yl}-benzamide](/img/structure/B8706319.png)

amine](/img/structure/B8706321.png)

![6-methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone](/img/structure/B8706345.png)
![Propanamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-2,2-dimethyl-](/img/structure/B8706352.png)
